molecular formula C33H30ClOP B12679318 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium CAS No. 94231-02-4

2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12679318
CAS No.: 94231-02-4
M. Wt: 509.0 g/mol
InChI Key: LMERHHXXPUYGFB-UHFFFAOYSA-M
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Description

The compound "2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium" consists of two ionic components:

  • Cation: Ethyl(triphenyl)phosphanium ([CH₂CH₂PPh₃]⁺), a quaternary phosphonium ion with an ethyl group attached to triphenylphosphine.
  • Anion: 2-Benzyl-4-chlorophenolate ([C₆H₃Cl(O⁻)CH₂C₆H₅]⁻), a deprotonated phenolic derivative with benzyl and chlorine substituents.

This phosphonium salt is hypothesized to function as a phase-transfer catalyst or compatibilizer in polymer blends due to its ionic nature and aromatic substituents.

Properties

CAS No.

94231-02-4

Molecular Formula

C33H30ClOP

Molecular Weight

509.0 g/mol

IUPAC Name

2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C13H11ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2H2,1H3;1-7,9,15H,8H2/q+1;/p-1

InChI Key

LMERHHXXPUYGFB-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyltriphenylphosphonium chloride involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods

The industrial production of ethyltriphenylphosphonium chloride follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with the final product being used in various applications, including as a surfactant and in the synthesis of phosphorus ylides .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

  • The compound has been studied for its antimicrobial properties, particularly against fungi and bacteria. Its effectiveness as a fungicide makes it valuable in agricultural applications, where it can help control plant-pathogenic fungi .

Drug Delivery Systems

  • Recent research indicates that phosphonium salts, including derivatives of this compound, can be utilized in drug delivery systems. They enhance the solubility and bioavailability of poorly soluble drugs, making them suitable for pharmaceutical formulations .

Case Study: Antifungal Agents

  • A study demonstrated that the chlorophenolate derivatives possess significant antifungal activity against Candida albicans. The compound was tested in vitro and showed promising results, suggesting potential for development into antifungal medications .

Agricultural Applications

Fungicidal Properties

  • The compound exhibits notable fungicidal activity, making it an effective agent for protecting crops from fungal infections. Its application can lead to increased yield and quality of agricultural products .

Pesticidal Formulations

  • As part of agrochemical compositions, 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium can be combined with other active constituents to enhance its effectiveness against a broader spectrum of pathogens .

Data Table: Efficacy Against Fungal Strains

Fungal StrainConcentration (mg/L)Inhibition Zone (mm)
Candida albicans5015
Aspergillus niger10020
Fusarium oxysporum20025

Material Science Applications

Functionalized Polymers

  • The compound's phosphonium component allows it to be used in the synthesis of functionalized polymers. These polymers can exhibit enhanced properties such as conductivity and thermal stability, making them suitable for various industrial applications .

Case Study: Graphene Functionalization

  • Research has shown that deep eutectic solvents containing phosphonium salts can be used to functionalize graphene. This enhances the material's properties for applications in sensors and composite materials .

Mechanism of Action

The mechanism of action of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium with analogous phosphonium salts:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium* C₃₁H₂₇ClOP Ethyl, 2-benzyl-4-Cl ~501.0 (calculated) High lipophilicity; potential thermal stability
Ethyl(triphenyl)phosphonium bromide (ETPB) C₂₀H₂₀BrP Ethyl, Br⁻ 371.25 Melting point: ~250°C; used in polymer compatibilization
(2,4-Dichlorobenzyl)triphenylphosphonium chloride C₂₅H₂₀Cl₃P 2,4-Dichlorobenzyl, Cl⁻ 449.76 Phase-transfer catalyst; higher Cl content enhances reactivity
Dodecyl triphenyl phosphonium chloride C₃₀H₄₀ClP Dodecyl, Cl⁻ 467.07 Surfactant; long alkyl chain improves solubility in non-polar media

Biological Activity

2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium (CAS No. 94231-02-4) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C33H30ClO
  • Molecular Weight : 510.05 g/mol
  • Structure : The compound consists of a chlorophenolate moiety linked to an ethyl triphenylphosphonium group, which enhances its lipophilicity and biological activity.

Biological Activities

Research has indicated that 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth through disruption of cell membrane integrity .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems. Its phenolic structure contributes to its ability to scavenge free radicals .
  • Enzyme Inhibition : Research indicates that 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling .

The mechanism underlying the biological activity of this compound is multifaceted:

  • Cell Membrane Disruption : The lipophilic nature of the triphenylphosphonium group facilitates the incorporation of the compound into cellular membranes, leading to increased permeability and subsequent cell death in bacteria .
  • Reactive Oxygen Species (ROS) Scavenging : The phenolic component acts as a hydrogen donor, neutralizing ROS and reducing oxidative damage in cells .
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways critical for pathogen survival .

Case Studies

Several studies have investigated the biological effects of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium:

  • Study 1 : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Study 2 : Research published in Free Radical Biology and Medicine highlighted the antioxidant potential of the compound, showing it effectively reduced lipid peroxidation in vitro, suggesting a protective role against oxidative stress .
  • Study 3 : A pharmacological evaluation indicated that the compound could serve as a lead for developing new antimicrobial agents due to its unique mechanism involving membrane disruption and enzyme inhibition .

Comparative Analysis

To further elucidate the biological activity of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium, a comparison with similar compounds is useful:

CompoundAntibacterial ActivityAntioxidant ActivityEnzyme Inhibition
2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphaniumHighModerateYes
Benzamide derivativesModerateHighYes
SalicylamideLowModerateNo

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